2,4-difluoro-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide 2,4-difluoro-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide
Brand Name: Vulcanchem
CAS No.: 1021252-38-9
VCID: VC11926112
InChI: InChI=1S/C18H15F2N3O3/c19-12-4-5-13(14(20)11-12)18(25)21-8-2-9-23-17(24)7-6-15(22-23)16-3-1-10-26-16/h1,3-7,10-11H,2,8-9H2,(H,21,25)
SMILES: C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=C(C=C(C=C3)F)F
Molecular Formula: C18H15F2N3O3
Molecular Weight: 359.3 g/mol

2,4-difluoro-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide

CAS No.: 1021252-38-9

Cat. No.: VC11926112

Molecular Formula: C18H15F2N3O3

Molecular Weight: 359.3 g/mol

* For research use only. Not for human or veterinary use.

2,4-difluoro-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide - 1021252-38-9

Specification

CAS No. 1021252-38-9
Molecular Formula C18H15F2N3O3
Molecular Weight 359.3 g/mol
IUPAC Name 2,4-difluoro-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]benzamide
Standard InChI InChI=1S/C18H15F2N3O3/c19-12-4-5-13(14(20)11-12)18(25)21-8-2-9-23-17(24)7-6-15(22-23)16-3-1-10-26-16/h1,3-7,10-11H,2,8-9H2,(H,21,25)
Standard InChI Key VFWBVPBPWDLYBF-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=C(C=C(C=C3)F)F
Canonical SMILES C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=C(C=C(C=C3)F)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular architecture combines three key subunits:

  • A pyridazinone ring (1,6-dihydropyridazin-6-one) at the core, which is a nitrogen-rich heterocycle known for hydrogen-bonding capabilities.

  • A furan-2-yl substituent attached to the pyridazinone’s C3 position, introducing aromaticity and potential π-π stacking interactions.

  • A 2,4-difluorobenzamide group connected via a three-carbon propyl linker, providing hydrophobic and electron-withdrawing properties .

Table 1: Key physicochemical properties

PropertyValueSource
Molecular formulaC18H15F2N3O3\text{C}_{18}\text{H}_{15}\text{F}_{2}\text{N}_{3}\text{O}_{3}
Molecular weight359.3 g/mol
SMILESO=C(NCCCn1nc(-c2ccco2)ccc1=O)c1ccc(F)cc1F
IUPAC name2,4-Difluoro-N-[3-(3-(furan-2-yl)-6-oxopyridazin-1-yl)propyl]benzamide

Spectroscopic and Computational Data

  • InChIKey: VFWBVPBPWDLYBF-UHFFFAOYSA-N, confirming stereochemical uniqueness.

  • XLogP3: Estimated at 2.7 (PubChem), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Hydrogen bond donors/acceptors: 1 and 5, respectively, suggesting solubility in polar aprotic solvents.

Synthesis and Characterization

Synthetic Routes

While no direct synthesis protocol is published, retro-synthetic analysis suggests feasible pathways:

  • Pyridazinone formation: Cyclocondensation of hydrazine with a β-keto ester derivative, followed by oxidation.

  • Furan-2-yl introduction: Suzuki-Miyaura coupling of a boronic ester to a halogenated pyridazinone intermediate .

  • Benzamide linkage: Amide coupling between 2,4-difluorobenzoic acid and the propylamine side chain via EDCI/HOBt activation.

Challenges:

  • Steric hindrance from the furan group may reduce coupling efficiency.

  • Fluorine atoms necessitate anhydrous conditions to prevent hydrolysis .

Analytical Validation

  • HPLC: Purity >95% reported by suppliers, with retention time ~12.3 min (C18 column, 70:30 acetonitrile/water) .

  • MS (ESI+): Major peak at m/z 360.1 [M+H]⁺, consistent with molecular weight.

Pharmacological Profile and Mechanisms

Target Prediction

Hypothesized targets based on structural analogs:

  • Kinases: The pyridazinone scaffold resembles ATP-competitive kinase inhibitors (e.g., imatinib). Fluorine atoms may enhance binding to hydrophobic kinase pockets .

  • Proteolysis-targeting chimeras (PROTACs): The benzamide moiety could serve as an E3 ligase recruiter, enabling targeted protein degradation .

Table 2: Predicted ADME properties (SwissADME)

ParameterPrediction
GI absorptionHigh
BBB permeantYes
P-gp substrateNo
CYP2D6 inhibitorLikely

Biological Activity

  • In vitro: No IC₅₀ data available. Analogous pyridazinones show nM activity against Abl1 and PDGFR-β .

  • In vivo: Unreported. Fluorinated benzamides often exhibit prolonged half-lives (>6 h in rodents) .

Applications and Future Directions

Medicinal Chemistry

  • Oncology: Potential kinase inhibitor for glioblastoma (PDGFR-β overexpression) .

  • Antiviral: Pyridazinones inhibit viral proteases (e.g., SARS-CoV-2 3CLpro); furan moieties may enhance binding .

Chemical Biology

  • PROTAC development: As a cereblon ligand, could degrade oncoproteins like BRD4 or ERα .

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